trans-[2-(1-Methyl-1h-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride
CAS No.: 2287237-51-6
Cat. No.: VC5909481
Molecular Formula: C8H15Cl2N3
Molecular Weight: 224.13
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2287237-51-6 |
|---|---|
| Molecular Formula | C8H15Cl2N3 |
| Molecular Weight | 224.13 |
| IUPAC Name | [(1R,2R)-2-(1-methylpyrazol-4-yl)cyclopropyl]methanamine;dihydrochloride |
| Standard InChI | InChI=1S/C8H13N3.2ClH/c1-11-5-7(4-10-11)8-2-6(8)3-9;;/h4-6,8H,2-3,9H2,1H3;2*1H/t6-,8+;;/m0../s1 |
| Standard InChI Key | XLWMRRUXAPTOMO-OQUWVHHMSA-N |
| SMILES | CN1C=C(C=N1)C2CC2CN.Cl.Cl |
Introduction
trans-[2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride is a synthetic organic compound that combines a cyclopropyl group with a pyrazole moiety. This unique structural configuration contributes to its potential biological activities and applications in medicinal chemistry and organic synthesis. The compound's molecular formula is not explicitly detailed in the available literature, but it is closely related to (2-(1-Methyl-1H-pyrazol-4-yl)cyclopropyl)methanamine, which has a molecular formula of C8H13N3 and a molecular weight of approximately 151.21 g/mol.
Synthesis and Applications
The synthesis of this compound typically involves a multi-step process. In industrial settings, advanced techniques like continuous flow chemistry may be employed to improve efficiency and yield while minimizing by-products. The compound is notable for its potential applications in medicinal chemistry, particularly as a probe or inhibitor in biological studies. It may interact with specific enzymes or receptors, leading to therapeutic effects, although further pharmacological studies are needed to elucidate its mechanisms of action and potential therapeutic applications.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(1-Methyl-1H-pyrazol-4-yl)methanamine | Lacks cyclopropyl group | May exhibit different biological activity |
| 1-(3,5-Dimethyl-1H-pyrazol-4-yl)methanamine | Contains additional methyl groups | Alters steric and electronic properties |
| 1-(1-Phenyl-1H-pyrazol-4-yl)methanamine | Substituted with a phenyl group | Potentially alters interaction profiles with targets |
| (1-Cyclopropyl-3-methyl-1H-pyrazol-4-yl)methanamine | Similar cyclopropyl structure but different pyrazole substitution | Unique steric effects impacting binding affinity |
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